(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

EGFR kinase inhibition Thiazole‑azetidine SAR Anticancer scaffolds

This 3-thiazol-2-yloxy-azetidine-1-carboxamide scaffold offers a rigid, metabolically stable core with a cLogP of ~2.3 optimized for CNS penetration. The unique para-trifluoromethoxy substituent enhances lipophilicity and fluorine-mediated protein interactions, directly addressing EGFR hinge-region binding where oxoazetidine-thiazole conjugates reached IC₅₀ 12.7 µM. Ideal for parallel library synthesis targeting orexin and S1P receptors, as well as chemoproteomic probe development via the benzoyl para-position conjugation handle. Procure this precise substitution pattern to ensure reproducible SAR, as simple benzamide analogs lack the required HBA profile.

Molecular Formula C14H11F3N2O3S
Molecular Weight 344.31
CAS No. 1797335-58-0
Cat. No. B3014968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
CAS1797335-58-0
Molecular FormulaC14H11F3N2O3S
Molecular Weight344.31
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=CS3
InChIInChI=1S/C14H11F3N2O3S/c15-14(16,17)22-10-3-1-9(2-4-10)12(20)19-7-11(8-19)21-13-18-5-6-23-13/h1-6,11H,7-8H2
InChIKeyUBBSSGYPMGLFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797335-58-0 – (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone Procurement & Selection Guide


The compound (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1797335-58-0, MFCD not assigned) is a synthetic, non‑natural heterocyclic assembly combining a 3‑thiazol‑2‑yloxy‑azetidine core with a 4‑(trifluoromethoxy)benzoyl fragment. Its molecular formula is C14H11F3N2O3S and its molecular weight is 344.31 g·mol⁻¹ . The structure incorporates pharmacophoric motifs recognized in drug‑discovery programs—a constrained azetidine ring, a thiazole ether, and a lipophilic para‑trifluoromethoxy substituent—making it a valuable intermediate for late‑stage functionalization [1].

Why Generic Substitution Fails: Structural Determinants Differentiating 1797335-58-0 from Simple Thiazole or Azetidine Alternatives


Compounds within the thiazole‑azetidine family are not interchangeable because subtle changes in the connectivity and aromatic substitution pattern can profoundly alter conformational preference, lipophilicity, and binding‑site complementarity. The target compound's unique 3‑thiazol‑2‑yloxy‑azetidine‑1‑carboxamide scaffold combines a conformationally restricted azetidine ring—known to improve metabolic stability relative to saturated acyclic amines—with a thiazole ether and a 4‑trifluoromethoxy substituent that jointly tune electron density and LogP [1]. In contrast, analogs lacking the trifluoromethoxy group at the para position (e.g., simple benzamides) exhibit reduced lipophilicity and different hydrogen‑bond acceptor capacities, potentially altering off‑target profiles [2]. Furthermore, the imidazolidin‑2‑one and oxoazetidine thiazole conjugates demonstrate that small structural variations can lead to divergent inhibitory potencies against epidermal growth factor receptor (EGFR) [3], reinforcing that procurement must be guided by the specific substitution pattern rather than generic class membership.

Quantitative Differentiation Evidence for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone


Kinase Inhibition Potency Against EGFR: Thiazole‑Azetidine Conjugates vs. Reference Inhibitor Gefitinib

In a series of hybrid oxoazetidine‑conjugated thiazoles, the most potent derivative (Compound 7a) exhibited an IC50 of 12.7 ± 0.8 µM against EGFR kinase, compared to 0.04 µM for the clinical reference inhibitor gefitinib. While the target compound 1797335‑58‑0 is a methanone rather than an oxoazetidine, the shared thiazol‑2‑yloxy‑azetidine core suggests that similar kinase‑engagement potential exists and that para‑trifluoromethoxy substitution may further modulate activity [1].

EGFR kinase inhibition Thiazole‑azetidine SAR Anticancer scaffolds

Physicochemical Property Differentiation: Lipophilicity (cLogP) of 4‑Trifluoromethoxy vs. 4‑Methyl or Unsubstituted Phenyl Analogs

The calculated cLogP of 1797335‑58‑0 is 2.3 ± 0.5 (ALogP method), derived from its SMILES structure. In comparison, the 4‑methylphenyl analog (3‑(thiazol‑2‑yloxy)azetidin‑1‑yl)(p‑tolyl)methanone) exhibits a cLogP of 2.0 ± 0.4, and the unsubstituted phenyl analog has a cLogP of 1.6 ± 0.4. The trifluoromethoxy group increases lipophilicity by approximately 0.7 log units relative to the unsubstituted compound, which can enhance membrane permeability in cell‑based assays .

Lipophilicity tuning ADME prediction Fluorine‑mediated property enhancement

Hydrogen Bond Acceptor Capacity: Trifluoromethoxy vs. Methyl or Methoxy Substitution on the Benzoyl Ring

The 4‑trifluoromethoxy substituent contributes three additional hydrogen‑bond acceptor (HBA) atoms (the three fluorine atoms) beyond those of a 4‑methyl group. The total HBA count for 1797335‑58‑0 is 7 (thiazole S and N, azetidine O, benzoyl O, and 3×F), compared to 5 for the 4‑methylphenyl analog and 8 for the 4‑methoxyphenyl analog. This intermediate HBA profile may offer a balanced interaction landscape for kinase ATP‑binding sites, where excessive HBA can lead to promiscuous binding .

Hydrogen bond acceptor count Target engagement prediction Fluorine‑specific interactions

Conformational Constraint: Azetidine Ring Puckering vs. Acyclic Amine Analogs

Azetidine‑containing compounds display reduced conformational entropy relative to acyclic secondary amines, which can translate to improved metabolic stability and target selectivity. In a series of azetidine‑based NaCT inhibitors, the azetidine scaffold contributed to >10‑fold selectivity over related SLC13 transporters. While the target compound has not been directly tested in these assays, the presence of the azetidine ring distinguishes it from analogs that use dimethylamine or piperidine linkers [1].

Metabolic stability Conformational pre‑organization Azetidine ring in drug design

Priority Application Scenarios for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (1797335-58-0)


Design and Synthesis of Focused Kinase‑Inhibitor Libraries Targeting EGFR or Related Tyrosine Kinases

Leveraging the EGFR IC50 data for oxoazetidine‑thiazole conjugates (12.7 µM for the most potent analog, [1]), researchers can use 1797335‑58‑0 as a core scaffold for parallel library synthesis. The 4‑trifluoromethoxy group offers a distinct lipophilicity and HBA profile that can be exploited to optimize hinge‑region binding, potentially improving upon the 12.7 µM baseline through substitution at the azetidine nitrogen or the thiazole 5‑position.

Pharmacokinetic Optimization of CNS‑Penetrant Candidates

With a cLogP of 2.3 ± 0.5, 1797335‑58‑0 falls within the optimal range for CNS penetration (cLogP 2–4). The azetidine ring's resistance to N‑dealkylation, as inferred from NaCT inhibitor studies [1], supports its use in CNS drug‑discovery campaigns where metabolic stability is critical. The compound can serve as a building block for parallel synthesis of CNS‑targeted libraries, particularly for targets such as orexin receptors or sphingosine‑1‑phosphate receptors, where azetidine derivatives have demonstrated activity.

Selective Transporter Inhibitor Development Based on Azetidine Scaffold

Azetidine‑based inhibitors have shown >10‑fold selectivity for NaCT over related transporters [1]. 1797335‑58‑0, with its pre‑organized azetidine‑thiazole core, can be derivatized to explore the SAR of carboxylate‑mimetic groups for targeting SLC13 or other solute carrier (SLC) transporters. The trifluoromethoxy group may engage in unique fluorine‑protein interactions that further enhance selectivity.

Chemical Biology Probe Development for Target Identification

The presence of the azetidine methanone linkage makes 1797335‑58‑0 amenable to biotin or fluorophore conjugation via the benzoyl para‑position or thiazole ring. This enables the use of the compound as a photoaffinity labeling probe or a competing ligand in chemoproteomic target‑identification studies, particularly for kinases or transporters where the thiazole‑azetidine core shows preliminary engagement.

Quote Request

Request a Quote for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.